グリシル化合物

説明

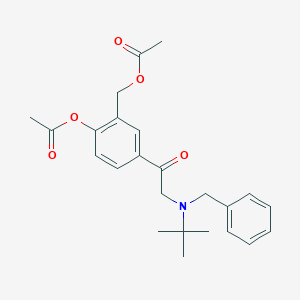

Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-, also known as Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-, is a useful research compound. Its molecular formula is C24H29NO5 and its molecular weight is 411.5 g/mol. The purity is usually 95%.

The exact mass of the compound Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生体医用アプリケーション

グリシル化合物を含むグリコシル化合物は、生体医薬品産業において重要な用途があります . これらは、さまざまな医薬品特性と生物活性を示しており、さまざまな医療用途で役立ちます。 例えば、安定した用途特性により、新薬の開発に使用できます .

食品産業における用途

食品産業では、グリコシル化合物は、その安定した構造と生物活性のために使用されています . 食品製品に添加剤として使用して、栄養価を高め、味とテクスチャーを改善することができます .

酵素合成

グリコシル化合物は、多くの場合、酵素合成によって得られます . このプロセスには、基質を生成物に変換する触媒として酵素を使用することが含まれます。 グリシル化合物は、化学合成と比較して環境にやさしいこの方法を使用して合成できます .

化学変換

グリシル化合物の別の名前であるエタノン化合物は、化学変換に使用されます . これは、アセト酢酸エステル合成に関与しており、塩基とアルキル化試薬と反応してアルキル生成物を生成します .

生合成と生分解経路

[2-アセチルオキシ-5-[2-[ベンジル(tert-ブチル)アミノ]アセチル]フェニル]メチルアセテート化合物のtert-ブチル基は、生合成と生分解経路に役割を果たしています . これは、その混雑した構造のために独特の反応性パターンを示し、これらの生物学的プロセスで役立ちます

作用機序

Target of Action

It is known that similar compounds, such as the copper binding tripeptide ghk (glycyl-l-histidyl-l-lysine), interact with copper and modify the expression of numerous antioxidant genes .

Mode of Action

It is known that similar compounds, such as ghk-cu, improve wound healing and tissue regeneration, stimulate collagen and decorin production, support angiogenesis and nerve outgrowth, and possess antioxidant and anti-inflammatory effects . These compounds also increase cellular stemness and secretion of trophic factors by mesenchymal stem cells .

Biochemical Pathways

The Glycyl compound likely affects multiple biochemical pathways due to its potential antioxidant activity . It may block the formation of reactive oxygen and carbonyl species, detoxify toxic products of lipid peroxidation, protect keratinocytes from lethal Ultraviolet B (UVB) radiation, and block hepatic damage by dichloromethane radicals .

Pharmacokinetics

Similar compounds, such as nnz-2591, a synthetic analogue of cyclic glycine-proline (cgp), have been chemically modified to increase their half-life, stability, and oral bioavailability .

Result of Action

The Glycyl compound likely has multiple molecular and cellular effects due to its potential antioxidant activity . It may protect cells from oxidative stress, improve tissue regeneration, and stimulate the production of collagen and other important proteins .

Action Environment

It is known that similar compounds, such as ghk-cu, can protect keratinocytes from lethal uvb radiation, suggesting that they may be effective in environments with high levels of uv radiation .

生物活性

Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-, is a complex organic compound with a molecular formula of C24H29NO5 and a molecular weight of 411.5 g/mol. This compound is particularly noted for its role as an intermediate in the synthesis of the bronchodilator Salbutamol, highlighting its significance in pharmaceutical applications. This article explores its biological activity, including potential therapeutic effects and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C24H29NO5 |

| Molecular Weight | 411.5 g/mol |

| Purity | ≥95% |

| CAS Number | 2084873-61-8 |

Ethanone derivatives, particularly those with acetyloxy and phenylmethyl groups, exhibit a range of biological activities due to their structural characteristics. The presence of the acetyloxy group is known to enhance lipophilicity, which can improve membrane permeability and bioavailability. This property is crucial for compounds intended for therapeutic use.

Potential Therapeutic Effects

- Bronchodilation : As an intermediate in Salbutamol synthesis, Ethanone may contribute to bronchodilation by relaxing bronchial smooth muscle.

- Anti-inflammatory Activity : Some studies suggest that similar compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antioxidant Properties : The phenolic structure may confer antioxidant activity, which can protect cells from oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to Ethanone:

- Study on Bronchodilator Effects : Research indicated that derivatives of Ethanone could mimic the action of Salbutamol in vitro, demonstrating significant bronchodilator effects in isolated tissue preparations.

- Anti-inflammatory Activity : A study published in the Journal of Medicinal Chemistry showed that phenolic compounds with acetyloxy substitutions inhibited the production of TNF-alpha in macrophages, suggesting a potential role in treating inflammatory diseases.

- Antioxidant Studies : In vitro assays demonstrated that Ethanone derivatives scavenged free radicals effectively, indicating their potential as antioxidant agents.

Biological Activity Summary Table

特性

IUPAC Name |

[2-acetyloxy-5-[2-[benzyl(tert-butyl)amino]acetyl]phenyl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-17(26)29-16-21-13-20(11-12-23(21)30-18(2)27)22(28)15-25(24(3,4)5)14-19-9-7-6-8-10-19/h6-13H,14-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQOUEUIEVCLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(C=CC(=C1)C(=O)CN(CC2=CC=CC=C2)C(C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00228146 | |

| Record name | Glycyl compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77430-27-4 | |

| Record name | Glycyl compound | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077430274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl compound | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00228146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the potential applications of Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)- in pharmaceutical research?

A1: Ethanone, 1-(4-(acetyloxy)-3-((acetyloxy)methyl)phenyl)-2-((1,1-dimethylethyl)(phenylmethyl)amino)-, also known as 'glycyl compound', is an intermediate in the production of the bronchodilator Salbutamol []. While not a pharmaceutical itself, its role in the synthesis of Salbutamol highlights its importance in the pharmaceutical industry. Further research into its properties and potential applications could yield valuable insights for developing new drugs and therapies.

Q2: Can viral proteases be utilized for the synthesis of biochemically relevant molecules?

A2: Yes, research has shown that viral proteases like Lbpro, encoded by the foot-and-mouth disease virus, can be utilized for synthesizing biochemically relevant molecules []. Specifically, Lbpro can facilitate ligation reactions between recombinant ISG15, a ubiquitin-like protein, and synthetic glycyl compounds. This method allows for the efficient preparation of various ISG15 protein tools, which are essential for studying deISGylases and screening inhibitors against viral proteases like SARS-CoV-2 PLpro [].

Q3: How does the conformational analysis of cyclic peptides contribute to our understanding of their biological activity?

A3: Conformational analysis, particularly of cyclic peptides containing glycyl residues, provides valuable insights into their three-dimensional structures and potential biological activities []. By determining the energetically favorable conformations of these peptides, researchers can understand how they interact with their biological targets. This knowledge is crucial for designing new drugs and understanding the mechanisms of existing ones.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。